Methyl 6,6-dimethylmorpholine-3-carboxylate hydrochloride
Description
Methyl 6,6-dimethylmorpholine-3-carboxylate hydrochloride is a morpholine derivative characterized by a six-membered morpholine ring substituted with two methyl groups at the 6-position and a methyl ester group at the 3-position, with a hydrochloride counterion. Its molecular formula is C₈H₁₆ClNO₃ (including the hydrochloride moiety), and its SMILES notation is CC1(CNC(CO1)C(=O)OC)C . Key properties include:
Properties
IUPAC Name |
methyl 6,6-dimethylmorpholine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-8(2)5-9-6(4-12-8)7(10)11-3;/h6,9H,4-5H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJYBSYSZIAEOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(CO1)C(=O)OC)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,6-dimethylmorpholine-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring, which can be achieved through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions. This can be done using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.
Esterification: The carboxylate ester group is introduced through esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst like sulfuric acid.
Formation of Hydrochloride Salt: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Batch or Continuous Reactors: Using batch or continuous reactors to control the reaction conditions precisely.
Purification: The product is purified through crystallization or distillation to achieve the desired purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6,6-dimethylmorpholine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in the
Biological Activity
Methyl 6,6-dimethylmorpholine-3-carboxylate hydrochloride is a morpholine derivative that has garnered attention for its potential biological activities. This article explores its biological mechanisms, interactions with molecular targets, and relevant research findings.
Chemical Structure and Properties
This compound features a morpholine ring with two methyl groups at the 6th position and a carboxylic acid group. The hydrochloride form enhances its solubility, making it suitable for various applications in research and industry.
The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors. It modulates various biochemical pathways, including:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic processes.
- Signal Transduction : The compound influences signaling pathways that regulate cellular functions.
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of compounds related to methyl 6,6-dimethylmorpholine derivatives. For instance, dual inhibitors targeting bacterial topoisomerases have demonstrated potent activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive and Gram-negative bacteria. These studies indicate that similar morpholine derivatives may exhibit comparable antibacterial properties due to their structural similarities .
Enzyme Interaction Studies
Research indicates that this compound interacts with various enzymes. For example, it has been involved in studies focusing on the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a critical role in metabolic regulation. Inhibitors of this enzyme are being explored for their potential in treating metabolic syndromes like type 2 diabetes .
Table: Summary of Biological Activities
Notable Research Outcomes
- Antibacterial Efficacy : A study demonstrated that morpholine derivatives exhibited minimum inhibitory concentrations (MICs) below 0.25 μg/mL against various bacterial strains, indicating significant antibacterial potential .
- Metabolic Regulation : Research involving transgenic mice showed that inhibiting 11β-HSD1 could prevent obesity and improve insulin sensitivity, suggesting therapeutic avenues for metabolic disorders .
Scientific Research Applications
Scientific Research Applications
Methyl 6,6-dimethylmorpholine-3-carboxylate hydrochloride has several notable applications in scientific research:
- Organic Synthesis : It serves as an intermediate in the synthesis of complex organic molecules. The compound's structure allows it to participate in various chemical reactions, including nucleophilic substitutions and esterifications.
- Biological Assays : The compound is utilized in biological studies to investigate enzyme interactions and metabolic pathways. Its ability to undergo hydrolysis releases active morpholine derivatives that can modulate biochemical processes.
- Medicinal Chemistry : Research indicates that derivatives of this compound exhibit significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli.
Antimicrobial Activity
This compound has demonstrated promising antibacterial activity. A study assessed its efficacy against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 1.5 |
| Escherichia coli | 8.0 |
| Candida albicans | 4.0 |
These results highlight its potential as an antimicrobial agent, particularly against antibiotic-resistant strains.
Anti-inflammatory Effects
Research has suggested that morpholine derivatives can modulate inflammatory pathways by inhibiting key kinases involved in inflammatory responses. In vitro assays demonstrated a significant reduction in interleukin-6 (IL-6) secretion, indicating anti-inflammatory potential.
Cytotoxicity Assays
Preliminary evaluations show that this compound may possess cytotoxic effects against cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 12 |
These findings suggest potential applications in cancer therapy.
Case Study on Antibacterial Efficacy
A comprehensive study evaluated the antibacterial efficacy of this compound against resistant strains of bacteria. Modifications at the 3-position were found to significantly enhance antibacterial activity.
Clinical Implications for Inflammation
Another investigation focused on the anti-inflammatory properties of morpholine derivatives in models of obesity-related inflammation. Treatment with these compounds led to improved outcomes compared to control groups.
Comparison with Similar Compounds
(S)-6,6-Dimethylmorpholine-3-Carboxylic Acid Hydrochloride
Structural Differences : Replaces the methyl ester group with a carboxylic acid (-COOH) at the 3-position.
This modification may also alter reactivity in synthetic pathways or biological interactions.
Methyl (S)-3,3-Dimethyl-2-(Methylamino)Butanoate Hydrochloride
Structural Differences: Features a butanoate ester backbone with a dimethylamino group instead of a morpholine ring.
Functional Implications :
- The butanoate ester may exhibit different metabolic stability compared to the morpholine-based ester.
Yohimbine Hydrochloride and Derivatives
Structural Differences: Yohimbine is an indole alkaloid with a complex tetracyclic structure, unlike the monocyclic morpholine derivative.
Functional Implications :
- The morpholine derivative lacks the aromatic indole system and adrenergic activity associated with yohimbine.
- Yohimbine’s clinical applications highlight the importance of structural complexity in receptor targeting.
Isoquinoline Carboxylate Derivatives
Structural Differences: Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (from ) contains an isoquinoline core instead of a morpholine ring.
- Methoxy groups may increase lipophilicity compared to the dimethylmorpholine derivative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

